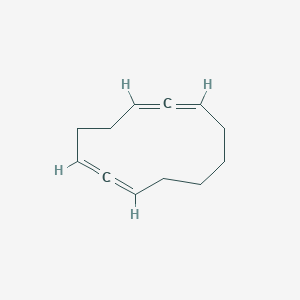
Cyclododeca-1,2,6,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododeca-1,2,6,7-tetraene is a cyclic hydrocarbon with a twelve-membered ring structure containing four double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododeca-1,2,6,7-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method is the cyclization of dodecatetraene using a transition metal catalyst. The reaction conditions often include high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclododeca-1,2,6,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclododecane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclododecane.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Cyclododeca-1,2,6,7-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and conformational analysis.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism by which Cyclododeca-1,2,6,7-tetraene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds in the ring structure are reactive sites that participate in various transformations. The molecular targets and pathways involved are typically related to the nature of the substituents introduced during these reactions.
Comparaison Avec Des Composés Similaires
Cyclododeca-1,4,7,10-tetraene: Another tetraene with different double bond positions.
Cyclododeca-1,3,5,7-tetraene: A compound with a different arrangement of double bonds.
Cyclododeca-1,2,4,5,7,8,10,11-octaene: A more highly unsaturated derivative.
Uniqueness: Cyclododeca-1,2,6,7-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct conformational and reactivity properties. This makes it a valuable compound for studying ring strain and developing new materials.
Propriétés
Numéro CAS |
918312-22-8 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5-6,10H,2,4,7,9,11-12H2 |
Clé InChI |
CIXLHCSZDDWSDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C=CCCC=C=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

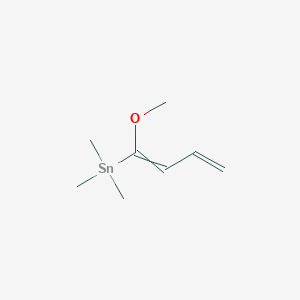
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
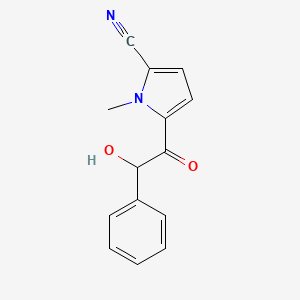
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
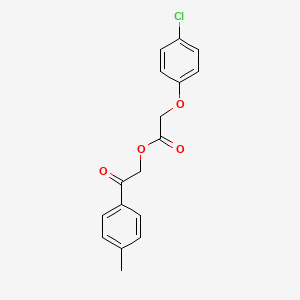
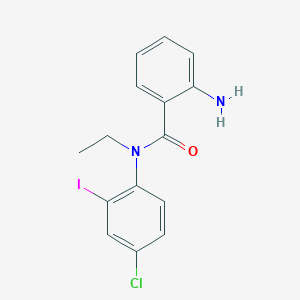
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
